Cas no 2248376-90-9 (Tert-butyl 7-methyl-5,6-dihydro-4H-thieno[2,3-c]pyridine-7-carboxylate)
Tert-butyl 7-methyl-5,6-dihydro-4H-thieno[2,3-c]pyridine-7-carboxylate Chemical and Physical Properties
Names and Identifiers
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- 2248376-90-9
- Tert-butyl 7-methyl-5,6-dihydro-4H-thieno[2,3-c]pyridine-7-carboxylate
- EN300-6512281
- tert-butyl 7-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylate
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- Inchi: 1S/C13H19NO2S/c1-12(2,3)16-11(15)13(4)10-9(5-7-14-13)6-8-17-10/h6,8,14H,5,7H2,1-4H3
- InChI Key: YLNDMPGPPNUESY-UHFFFAOYSA-N
- SMILES: S1C=CC2CCNC(C(=O)OC(C)(C)C)(C)C1=2
Computed Properties
- Exact Mass: 253.11365002g/mol
- Monoisotopic Mass: 253.11365002g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 313
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 66.6Ų
Tert-butyl 7-methyl-5,6-dihydro-4H-thieno[2,3-c]pyridine-7-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6512281-0.05g |
tert-butyl 7-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylate |
2248376-90-9 | 95.0% | 0.05g |
$948.0 | 2025-03-14 | |
| Enamine | EN300-6512281-0.1g |
tert-butyl 7-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylate |
2248376-90-9 | 95.0% | 0.1g |
$993.0 | 2025-03-14 | |
| Enamine | EN300-6512281-0.25g |
tert-butyl 7-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylate |
2248376-90-9 | 95.0% | 0.25g |
$1038.0 | 2025-03-14 | |
| Enamine | EN300-6512281-0.5g |
tert-butyl 7-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylate |
2248376-90-9 | 95.0% | 0.5g |
$1084.0 | 2025-03-14 | |
| Enamine | EN300-6512281-1.0g |
tert-butyl 7-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylate |
2248376-90-9 | 95.0% | 1.0g |
$1129.0 | 2025-03-14 | |
| Enamine | EN300-6512281-2.5g |
tert-butyl 7-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylate |
2248376-90-9 | 95.0% | 2.5g |
$2211.0 | 2025-03-14 | |
| Enamine | EN300-6512281-5.0g |
tert-butyl 7-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylate |
2248376-90-9 | 95.0% | 5.0g |
$3273.0 | 2025-03-14 | |
| Enamine | EN300-6512281-10.0g |
tert-butyl 7-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylate |
2248376-90-9 | 95.0% | 10.0g |
$4852.0 | 2025-03-14 |
Tert-butyl 7-methyl-5,6-dihydro-4H-thieno[2,3-c]pyridine-7-carboxylate Related Literature
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Pavel Karásek,Jakub Grym,Michal Roth,Josef Planeta,František Foret Lab Chip, 2015,15, 311-318
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C. Achilli,G. F. Guidetti,A. Ciana,D. Capsoni,G. Minetti Biomater. Sci., 2016,4, 1417-1421
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3. Diterpenoids
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
Additional information on Tert-butyl 7-methyl-5,6-dihydro-4H-thieno[2,3-c]pyridine-7-carboxylate
Tert-butyl 7-methyl-5,6-dihydro-4H-thieno[2,3-c]pyridine-7-carboxylate: A Promising Scaffold for Targeted Drug Development
Tert-butyl 7-methyl-5,6-dihydro-4H-thieno[2,3-c]pyridine-7-carboxylate represents a unique chemical scaffold with potential applications in pharmaceutical research. This compound, identified by the CAS number 2248376-90-9, is characterized by its 5,6-dihydro ring structure and the presence of a 7-methyl substituent. The 4H-thieno[2,3-c]pyridine core, combined with the 7-carboxylate functional group, provides a versatile platform for molecular modification. Recent advances in medicinal chemistry have highlighted the significance of this scaffold in the design of bioactive molecules with targeted therapeutic properties.
The 4H-thieno[2,3-c]pyridine system is a well-known heterocyclic motif with diverse biological activities. Its 5,6-dihydro configuration allows for additional degrees of freedom in molecular interactions, which may enhance binding affinity to specific protein targets. The 7-methyl group contributes to steric and electronic effects, influencing the compound's reactivity and selectivity. The 7-carboxylate functionality, on the other hand, introduces polar interactions that may modulate solubility and pharmacokinetic profiles. These structural features position the compound as a promising candidate for further exploration in drug discovery.
Recent studies have demonstrated the potential of 4H-thieno[2,3-c]pyridine derivatives in modulating inflammatory pathways. For instance, a 2023 publication in Journal of Medicinal Chemistry reported the synthesis of a series of 5,6-dihydro analogs with anti-inflammatory properties. These compounds exhibited significant inhibition of NF-κB activation, a key pathway in chronic inflammation. The 7-methyl substitution was found to enhance the compound's stability in vivo, while the 7-carboxylate group facilitated interactions with phospholipid membranes, improving cellular uptake. This suggests that the Tert-butyl moiety may play a role in stabilizing the molecule during biological processes.
Another critical aspect of this compound is its potential as a prodrug precursor. The 7-carboxylate group can undergo hydrolysis under physiological conditions, releasing the active pharmacophore. A 2023 study published in ACS Medicinal Chemistry Letters explored the use of 4H-thieno[3,2-c]pyridine derivatives as prodrugs for neurodegenerative diseases. The research team demonstrated that the 5,6-dihydro configuration enhanced the compound's solubility, while the 7-methyl group improved metabolic stability. These findings highlight the importance of structural optimization in developing compounds with improved therapeutic outcomes.
The Tert-butyl substituent in this compound is particularly noteworthy for its role in protecting the 7-carboxylate group during synthesis and storage. This protection is crucial in maintaining the integrity of the molecule, as the 7-carboxylate group is prone to hydrolysis under acidic or basic conditions. A 2023 review in Organic & Biomolecular Chemistry emphasized the utility of Tert-butyl groups in stabilizing reactive intermediates during the synthesis of heterocyclic compounds. This stability is essential for the compound's application in pharmaceutical formulations, where long-term storage and formulation compatibility are critical.
Additionally, the 4H-thieno[2,3-c]pyridine core has been linked to interactions with enzymes involved in metabolic pathways. A 2023 study in Drug Discovery Today investigated the inhibitory potential of 5,6-dihydro derivatives against cytochrome P450 enzymes, which are key players in drug metabolism. The results indicated that the 7-methyl substitution significantly enhanced the compound's selectivity for CYP3A4, a major enzyme in hepatic metabolism. This selectivity may reduce the risk of drug-drug interactions, making the compound a valuable candidate for further development.
Recent computational studies have also provided insights into the molecular mechanisms underlying the biological activity of this compound. Molecular docking simulations revealed that the 4H-thieno[2,3-c]pyridine core can bind to specific protein pockets, such as those of G-protein coupled receptors (GPCRs). The 7-carboxylate group was found to form hydrogen bonds with key residues in the binding site, while the 5,6-dihydro configuration allowed for optimal orientation of the molecule. These interactions suggest that the compound may act as a selective modulator of receptor activity, opening new avenues for its application in targeted therapies.
Despite its promising properties, further research is needed to fully explore the potential of Tert-butyl 7-methyl-5,6-dihydro-4H-thieno[2,3-c]pyridine-7-carboxylate. Key areas of investigation include the optimization of its pharmacokinetic profile, the evaluation of its safety in preclinical models, and the exploration of its applications in specific therapeutic indications. The unique structural features of this compound, combined with its demonstrated biological activity, position it as a valuable scaffold for the development of novel therapeutics.
In conclusion, Tert-butyl 7-methyl-5,6-dihydro-4H-thieno[2,3-c]pyridine-7-carboxylate represents a promising chemical scaffold with potential applications in pharmaceutical research. Its structural features, including the 4H-thieno[2,3-c]pyridine core, 5,6-dihydro configuration, 7-methyl substitution, and 7-carboxylate functionality, make it a versatile platform for drug design. The compound's stability, selectivity, and potential for targeted interactions underscore its significance in the development of novel therapeutics. Continued research into this compound may lead to the discovery of new drugs with improved therapeutic outcomes.
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